molecular formula C7H4F3NO3 B1393091 2-(Difluoromethoxy)-1-fluoro-3-nitro-benzene CAS No. 1214326-22-3

2-(Difluoromethoxy)-1-fluoro-3-nitro-benzene

Cat. No.: B1393091
CAS No.: 1214326-22-3
M. Wt: 207.11 g/mol
InChI Key: IJEQFBATOJWEGM-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-1-fluoro-3-nitro-benzene is an organic compound characterized by the presence of fluorine and nitro groups attached to a benzene ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the nitration of 2-(Difluoromethoxy)-1-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the benzene ring.

Industrial Production Methods

Industrial production of such compounds often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety and efficiency. The use of catalysts and optimized reaction parameters can further improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-1-fluoro-3-nitro-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Alkoxides, amines, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

Scientific Research Applications

2-(Difluoromethoxy)-1-fluoro-3-nitro-benzene finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-1-fluoro-3-nitro-benzene is largely dependent on its chemical structure. The presence of the nitro group can lead to interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)-1-fluoro-4-nitro-benzene
  • 2-(Difluoromethoxy)-1-chloro-3-nitro-benzene
  • 2-(Difluoromethoxy)-1-bromo-3-nitro-benzene

Uniqueness

2-(Difluoromethoxy)-1-fluoro-3-nitro-benzene is unique due to the specific positioning of the difluoromethoxy and nitro groups on the benzene ring, which can significantly influence its reactivity and interactions with other molecules. This unique arrangement can lead to distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-(difluoromethoxy)-1-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-4-2-1-3-5(11(12)13)6(4)14-7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEQFBATOJWEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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